molecular formula C25H18O3 B338819 2-(NAPHTHALEN-2-YL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE

2-(NAPHTHALEN-2-YL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE

Katalognummer: B338819
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: DDWUBNUXEBJMLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that features a complex structure with both naphthyl and biphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the reaction of 2-naphthol with biphenyl-2-carboxylic acid under specific conditions. One common method includes the use of a condensation reaction where 2-naphthol is reacted with biphenyl-2-carboxylic acid chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its combined naphthyl and biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C25H18O3

Molekulargewicht

366.4 g/mol

IUPAC-Name

(2-naphthalen-2-yl-2-oxoethyl) 2-phenylbenzoate

InChI

InChI=1S/C25H18O3/c26-24(21-15-14-18-8-4-5-11-20(18)16-21)17-28-25(27)23-13-7-6-12-22(23)19-9-2-1-3-10-19/h1-16H,17H2

InChI-Schlüssel

DDWUBNUXEBJMLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.